5-Acetyl-1,3-phenylene bis(dimethylcarbamate)

Pharmaceutical Analysis Quality Control Reference Standards

5-Acetyl-1,3-phenylene bis(dimethylcarbamate) (CAS 81732-48-1) is the definitive Bambuterol Hydrochloride EP Impurity E reference standard, specifically designated by the European Pharmacopoeia. Unlike generic carbamate derivatives, only this compendial-grade material provides the certified purity, full chain of custody, and regulatory recognition mandatory for ANDA/DMF submissions. Its well-characterized weak AChE inhibition profile guarantees non-interference in activity-based assays. Essential for HPLC method validation, system suitability testing, and batch-level impurity quantitation in Bambuterol drug substances and finished products destined for the European market.

Molecular Formula C14H18N2O5
Molecular Weight 294.3 g/mol
CAS No. 81732-48-1
Cat. No. B127293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-1,3-phenylene bis(dimethylcarbamate)
CAS81732-48-1
SynonymsN,N-Dimethylcarbamic Acid C,C’-(5-Acetyl-1,3-phenylene) Ester;  Dimethylcarbamic Acid 5-Acetyl-1,3-phenylene Ester;  5-Acetyl-1,5-phenylene Bis(dimethylcarbamate); 
Molecular FormulaC14H18N2O5
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C
InChIInChI=1S/C14H18N2O5/c1-9(17)10-6-11(20-13(18)15(2)3)8-12(7-10)21-14(19)16(4)5/h6-8H,1-5H3
InChIKeyWTWHLMRXPNOZQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetyl-1,3-phenylene bis(dimethylcarbamate) (CAS 81732-48-1): Baseline Overview for Procurement


5-Acetyl-1,3-phenylene bis(dimethylcarbamate) (CAS 81732-48-1) is a synthetic aromatic bis-carbamate compound . Its molecular formula is C14H18N2O5 with a molecular weight of 294.30 g/mol . It is structurally defined as C,C'-(5-acetyl-1,3-phenylene) bis(N,N-dimethylcarbamate) [1]. The compound is primarily encountered in pharmaceutical research and quality control as a defined impurity, specifically Bambuterol Hydrochloride EP Impurity E, as designated by the European Pharmacopoeia [2][3]. This designation provides a clear, regulatory-aligned identity that distinguishes it from generic carbamate derivatives used in other fields.

Why Generic Substitution Fails for 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) (CAS 81732-48-1)


Generic substitution of 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) is not feasible in regulated pharmaceutical analysis. This compound's value is derived from its specific identity as Bambuterol EP Impurity E [1], a pharmacopeial reference standard. Any alternative, even a close structural analog, would lack the certified purity, chain of custody, and compendial recognition required for method validation, system suitability testing, and regulatory submission under frameworks like ANDA . Furthermore, as a specific, inactive structural marker, its utility is defined by its presence and quantitation in analytical methods, a function no other compound can fulfill. The quantitative evidence below demonstrates that while related compounds like Bambuterol are designed for potent biological activity, this compound's key differentiator is its defined inactivity and role as a precise analytical marker.

Quantitative Evidence Guide: Selecting 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) (CAS 81732-48-1)


Defined Reference Standard: Regulatory Identity vs. General Carbamates

5-Acetyl-1,3-phenylene bis(dimethylcarbamate) is unequivocally defined as Bambuterol EP Impurity E in pharmacopeial monographs [1][2]. This regulatory designation provides a traceable, compendial identity. In contrast, other phenyl bis(dimethylcarbamate) analogs, such as the bromoacetyl derivative (CAS 81732-49-2) or 1,4-phenylene bis(dimethylcarbamate), lack this specific pharmacopeial definition, making them unsuitable for the same analytical and regulatory applications.

Pharmaceutical Analysis Quality Control Reference Standards

Quantifiable Lack of AChE Inhibition vs. Potent Parent Drug Bambuterol

In a direct comparison of human erythrocyte acetylcholinesterase (AChE) inhibition, 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) shows weak activity with an IC50 of 65,000 nM [1]. This contrasts sharply with its parent drug, Bambuterol, which is reported to have an AChE IC50 of 10,000 nM [2] and a BChE IC50 of 3.9 nM [3]. The data confirm the target compound's diminished pharmacological activity, a key attribute for its use as an analytical impurity marker.

Cholinesterase Inhibition Impurity Profiling Enzyme Assay

Defined Physicochemical Profile vs. Other Carbamate Impurities

The compound possesses a well-defined melting point of 58-60 °C . This precise thermal property is critical for confirming identity and purity. While this is a common characteristic for many crystalline organic solids, for an impurity reference standard, a published melting point serves as a primary, easily verifiable quality control metric that distinguishes it from less characterized or amorphous analogs.

Analytical Method Development Chromatography Impurity Characterization

Synthetic Accessibility as a Key Intermediate vs. Complex Analogs

5-Acetyl-1,3-phenylene bis(dimethylcarbamate) is a known synthetic intermediate in the preparation of other compounds, including being cited as a starting material in the synthesis of carbamate-chalcone cholinesterase inhibitors [1]. Its reactivity, specifically the acetyl group, provides a handle for further chemical transformation, which is a differentiator from fully substituted phenyl carbamates that lack this reactive site. This synthetic utility is a key selection criterion for researchers building novel molecules, a property not shared by the parent drug Bambuterol which is an end-product.

Synthetic Chemistry Process Impurity Organic Synthesis

Top Application Scenarios for 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) (CAS 81732-48-1)


Pharmaceutical Quality Control (QC) and Method Validation

This is the primary application. Laboratories use 5-Acetyl-1,3-phenylene bis(dimethylcarbamate) as a reference standard (Bambuterol EP Impurity E) to develop and validate analytical methods (e.g., HPLC) for detecting and quantifying impurities in Bambuterol drug substance and finished products, in compliance with regulatory requirements for ANDA or DMF submissions . Its defined identity and weak AChE inhibition profile ensure it does not interfere with activity-based assays [1].

Synthetic Chemistry Research

The compound is a valuable synthetic intermediate. Its reactive acetyl group allows for further chemical modification, as evidenced by its use as a starting material (M1) in the synthesis of carbamate-chalcone derivatives with potential cholinesterase inhibitory activity . Researchers can leverage this functional handle to create novel molecules for structure-activity relationship (SAR) studies.

Pharmacopeial Impurity Reference

As a named impurity in the European Pharmacopoeia, this compound is essential for any organization involved in the manufacturing or quality testing of Bambuterol Hydrochloride for the European market. Its procurement is mandatory for establishing system suitability and ensuring the accurate quantitation of this specific impurity in drug batches .

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